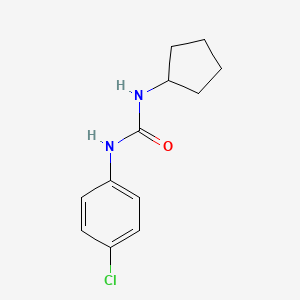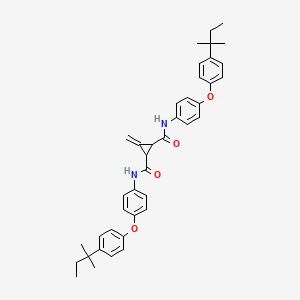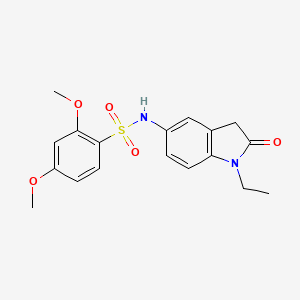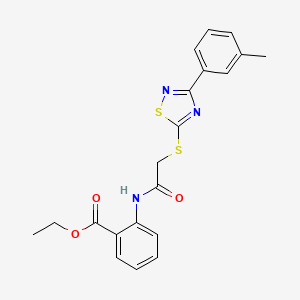![molecular formula C19H20ClNO4S2 B2987840 Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795296-12-6](/img/structure/B2987840.png)
Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a biphenyl group which is a type of aromatic hydrocarbon with two phenyl rings . It also has a chloro group attached to the biphenyl, a sulfonyl group attached to a pyrrolidine ring, and a thioacetate group attached to the same pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the chloro group, the formation of the pyrrolidine ring, and the attachment of the sulfonyl and thioacetate groups . The exact methods would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the pyrrolidine ring). The biphenyl group could potentially have different conformations depending on the rotation around the bond connecting the two phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the chloro group is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The sulfonyl group could potentially participate in reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds with similar structural features, such as chlorophenyl rings and acetate side chains, reveals their planar structures and possible conformational dynamics. These compounds exhibit interesting crystallographic properties, such as the ability of certain rings to rotate and the stabilization of their crystal structures by van der Waals forces. This type of structural analysis is crucial for understanding the molecular geometry and potential reactivity of complex organic molecules (Sivakumar et al., 1995).
Synthetic Methodologies
Several studies have focused on developing synthetic routes for compounds with thioacetate groups and related structures. For example, an approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and their derivatives demonstrates the versatility of cross-coupling reactions and domino processes in creating complex sulfur-containing compounds. Such methodologies are valuable for the synthesis of pharmaceuticals and materials science applications (Yin et al., 2008).
Application in Medicinal Chemistry
The synthesis of Clopidogrel, a platelet aggregation inhibitor, illustrates the application of similar compounds in medicinal chemistry. The synthesis involves esterification, optical resolution, and condensation reactions, showcasing the compound's relevance in developing therapeutic agents. This example underscores the potential of such molecules in drug synthesis and their role in industrial-scale pharmaceutical production (Hu Jia-peng, 2012).
Electrophilic Sulfenylation
Research into the sulfenylation of pyrroles and indoles using methylthio compounds highlights their use in synthesizing sulfur-containing heterocycles. These reactions expand the toolkit for creating molecules with potential biological activity, further emphasizing the significance of sulfur chemistry in drug discovery and development (Gilow et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[1-[3-(4-chlorophenyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S2/c1-25-19(22)13-26-17-9-10-21(12-17)27(23,24)18-4-2-3-15(11-18)14-5-7-16(20)8-6-14/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRZSGBFZBJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)





![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
![3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2987777.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)

